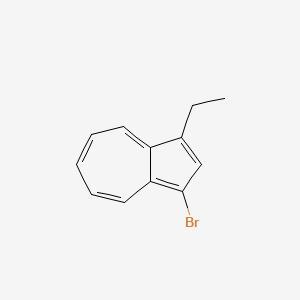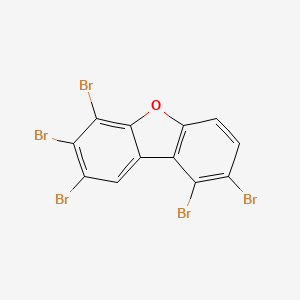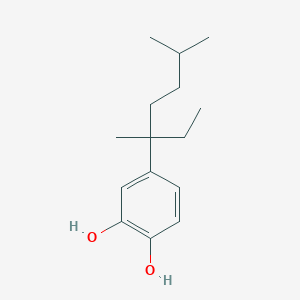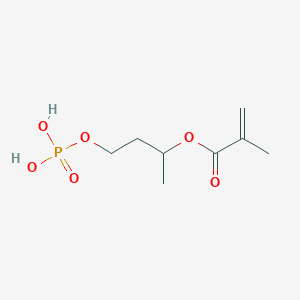
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15O6P It is known for its unique structure, which includes both a phosphonooxy group and a 2-methylprop-2-enoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybutyl 2-methylprop-2-enoate with a phosphonating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps might include crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential as a prodrug, where the phosphonooxy group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate exerts its effects involves the interaction of the phosphonooxy group with biological molecules. The compound can act as a substrate for enzymes that recognize phosphonate groups, leading to its incorporation into biochemical pathways. The 2-methylprop-2-enoate group can undergo polymerization reactions, contributing to the formation of polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
4-(Phosphonooxy)butyl 2-methylprop-2-enoate: Similar structure but with a butyl group instead of a butan-2-yl group.
4-(Phosphonooxy)butan-2-yl acrylate: Similar structure but with an acrylate group instead of a 2-methylprop-2-enoate group.
Uniqueness
4-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phosphonooxy group and a 2-methylprop-2-enoate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
827012-86-2 |
|---|---|
Fórmula molecular |
C8H15O6P |
Peso molecular |
238.17 g/mol |
Nombre IUPAC |
4-phosphonooxybutan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-6(2)8(9)14-7(3)4-5-13-15(10,11)12/h7H,1,4-5H2,2-3H3,(H2,10,11,12) |
Clave InChI |
QTWXNHKFGDDKAH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOP(=O)(O)O)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


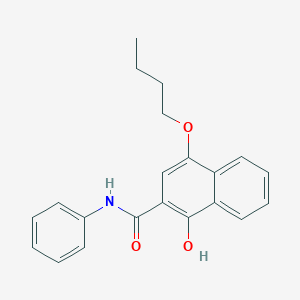
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
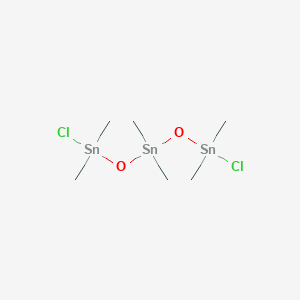
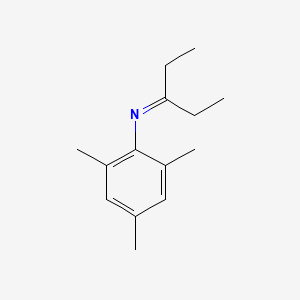
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
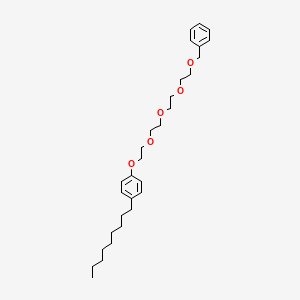
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
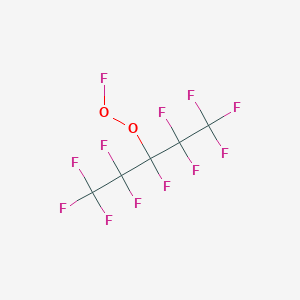
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
